Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

Technical Introduction: tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative serving as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its cis-configured hydroxyl and fluoro substituents enable precise stereochemical control in the construction of complex molecules, while the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations. The fluorine atom introduces metabolic resistance and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies. This compound’s well-defined stereochemistry and functional group compatibility facilitate its use in medicinal chemistry, particularly for bioactive molecule development. High purity and consistent synthetic accessibility further underscore its utility in research and industrial applications.
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate structure
955028-88-3 structure
商品名:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS番号:955028-88-3
MF:C10H18FNO3
メガワット:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • cis-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
    • (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SCHEMBL757272
    • rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MFCD18791209
    • cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1174020-40-6
    • N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
    • DTXSID30653987
    • 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
    • (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • 955028-88-3
    • EN300-7075847
    • AKOS015897730
    • CS-0047556
    • tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • SS-4803
    • MFCD18632748
    • Z2307155361
    • XRNLYXKYODGLMI-JGVFFNPUSA-N
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
    • tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • MDL: MFCD18791209
    • インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChIKey: XRNLYXKYODGLMI-SFYZADRCSA-N
    • ほほえんだ: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 219.12707160g/mol
  • どういたいしつりょう: 219.12707160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • ふってん: 300.8±42.0°C at 760 mmHg

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate セキュリティ情報

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-5g
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
¥421.0 2024-07-16
Ambeed
A131433-1g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
1g
$18.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113127-1g
cis-1-Boc-3-fluoro-4-hydroxypiperidine
955028-88-3 tech
1g
4258.0CNY 2021-07-13
Ambeed
A131433-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
5g
$60.0 2025-02-25
Chemenu
CM255984-5g
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%+
5g
$133 2022-12-31
eNovation Chemicals LLC
D656828-100g
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97.0%
100g
$4000 2024-06-05
Enamine
EN300-7075847-2.5g
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95.0%
2.5g
$148.0 2025-02-19
eNovation Chemicals LLC
D498868-10G
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 97%
10g
$160 2024-07-21
Ambeed
A131433-250mg
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
250mg
$10.0 2025-02-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C44410-500mg
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
955028-88-3 95%
500mg
¥380.0 2023-09-08

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Methanol ,  Water ;  rt
リファレンス
Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Quinazolinones as PARP14 inhibitors and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Gpr 119 modulators
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ;  24 h, 200 psi, rt → 105 °C
リファレンス
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 8 atm, rt
リファレンス
Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
リファレンス
Preparation of pyrimidine compounds as therapeutic GPR 119 modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1
, United States, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Imidazo-pyrazoles as gpr119 inhibitors
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
リファレンス
Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability
Hicken, Erik J.; Marmsater, Fred P.; Munson, Mark C.; Schlachter, Stephen T.; Robinson, John E.; et al, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  35 psi, rt
リファレンス
Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators
, India, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt
リファレンス
Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases
, United States, , ,

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylateに関する追加情報

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3): A Versatile Building Block in Modern Organic Synthesis

The compound tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3) is a highly specialized piperidine derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its unique structural features, including a fluorine substituent and a hydroxyl group in the cis-configuration, make it a valuable intermediate for the synthesis of complex molecules. This article delves into its properties, applications, and relevance in contemporary scientific discussions.

One of the most frequently searched topics in organic synthesis revolves around the role of fluorinated compounds in drug discovery. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate exemplifies this trend, as its fluoro-hydroxypiperidine scaffold is a sought-after motif in the design of bioactive molecules. Researchers are particularly interested in how this compound can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles.

Another hot topic in the scientific community is the use of chiral building blocks for asymmetric synthesis. The cis-configuration of the 3-fluoro-4-hydroxypiperidine moiety in this compound provides a stereochemical handle that can be exploited to construct enantiomerically pure products. This is crucial for the development of chiral drugs, where the spatial arrangement of atoms can significantly influence pharmacological activity. The tert-butyl protecting group further enhances the compound's utility by offering a reversible masking strategy for the piperidine nitrogen, a feature often queried in organic synthesis forums.

From a synthetic chemistry perspective, the tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate is a versatile reagent. Its applications span the preparation of heterocyclic compounds, peptide mimetics, and small-molecule inhibitors. Recent publications have highlighted its use in the synthesis of kinase inhibitors and GPCR modulators, two classes of compounds that dominate current drug discovery pipelines. The compound's compatibility with a wide range of coupling reactions and catalytic transformations makes it a favorite among medicinal chemists.

In the context of green chemistry, there is growing interest in optimizing the synthesis of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate to minimize waste and reduce the use of hazardous reagents. Questions about scalable synthetic routes and environmentally friendly protocols are increasingly common in search queries, reflecting the industry's shift toward sustainable practices. Researchers are exploring catalytic fluorination and biocatalytic methods as potential avenues to achieve these goals.

The compound's relevance extends to academic research as well. It serves as a model substrate for studying stereoselective reactions and conformational analysis of fluorinated piperidines. These studies are essential for advancing our understanding of molecular recognition and structure-activity relationships, topics that frequently appear in scientific literature and conference presentations.

In summary, tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3) is a multifaceted compound with broad applications in drug discovery, asymmetric synthesis, and materials science. Its structural uniqueness and synthetic versatility align with current trends in fluorine chemistry and sustainable synthesis, making it a subject of ongoing interest for researchers and industry professionals alike.

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Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
A909958
清らかである:99%
はかる:25g
価格 ($):269.0